An In-Depth Technical Guide to 4-Bromo-3,5-dimethylphenol (CAS: 7463-51-6)
An In-Depth Technical Guide to 4-Bromo-3,5-dimethylphenol (CAS: 7463-51-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-3,5-dimethylphenol, a key chemical intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its chemical and physical properties, spectroscopic data, safety information, and key synthetic applications, including detailed experimental protocols and workflow visualizations.
Chemical and Physical Properties
4-Bromo-3,5-dimethylphenol, also known as 4-Bromo-3,5-xylenol, is a white to off-white crystalline solid.[1][2] Its core structure, a brominated dimethylphenol, makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules.[3][4]
| Property | Value | Reference(s) |
| CAS Number | 7463-51-6 | [5][6][7] |
| Molecular Formula | C₈H₉BrO | [5][6][7] |
| Molecular Weight | 201.06 g/mol | [5][6][7] |
| Appearance | White to almost white powder or crystals | [1][2] |
| Melting Point | 113-115 °C | [5][7] |
| Purity | ≥98.0% | [2] |
| Synonyms | 4-Bromo-3,5-xylenol, 3,5-Dimethyl-4-bromophenol | [1][6] |
| InChI Key | WMUWDPLTTLJNPE-UHFFFAOYSA-N | [5][7] |
| SMILES | Cc1cc(O)cc(C)c1Br | [5][7] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Bromo-3,5-dimethylphenol.
| Spectroscopy | Data Availability |
| ¹H NMR | Spectra available in public databases.[8][9] |
| ¹³C NMR | Spectra available in public databases.[8] |
| Mass Spectrometry (MS) | Data available in public databases.[8][9] |
| Infrared (IR) Spectroscopy | Data available in public databases.[8][9] |
Safety and Handling
4-Bromo-3,5-dimethylphenol is classified as a hazardous substance and requires careful handling in a laboratory setting.
| Hazard Classification | GHS Pictogram | Hazard Statement(s) | Precautionary Statement(s) |
| Skin Irritation (Category 2) | GHS07 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation (Category 2) | GHS07 | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
This table is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.[7]
Experimental Protocols
4-Bromo-3,5-dimethylphenol is a key intermediate in the synthesis of complex organic molecules, including chromen-4-one and isoflavone (B191592) scaffolds, which are of significant interest in drug discovery.[4] Its utility primarily lies in its ability to participate in cross-coupling reactions.
Synthesis of 4-Bromo-3,5-dimethylphenol
The synthesis of 4-Bromo-3,5-dimethylphenol can be achieved through the regioselective bromination of 3,5-dimethylphenol (B42653). The hydroxyl and methyl groups are ortho-, para-directing, and the para position to the hydroxyl group is the most activated and sterically accessible site for electrophilic substitution.
Experimental Protocol: Regioselective Bromination of 3,5-Dimethylphenol
-
Materials:
-
3,5-Dimethylphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (B52724) (anhydrous)
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 3,5-dimethylphenol (1.0 equivalent).
-
Dissolve the substrate in anhydrous acetonitrile to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.0 equivalent) in a minimum amount of anhydrous acetonitrile.
-
Add the NBS solution dropwise to the cooled solution of 3,5-dimethylphenol over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically within 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield 4-Bromo-3,5-dimethylphenol.
-
Application in Suzuki-Miyaura Cross-Coupling
4-Bromo-3,5-dimethylphenol is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is fundamental in drug development for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dimethylphenol with Phenylboronic Acid
-
Materials:
-
4-Bromo-3,5-dimethylphenol
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask, add 4-Bromo-3,5-dimethylphenol (1.0 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane and deionized water (e.g., in a 4:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Biological Activity and Applications in Drug Development
While there is limited information on the direct biological activity of 4-Bromo-3,5-dimethylphenol itself, its significance lies in its role as a versatile intermediate for the synthesis of biologically active compounds. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, making it a valuable building block for creating libraries of compounds for drug screening.[3] The phenolic hydroxyl group can also be modified or may contribute to the biological activity of the final molecule.
Derivatives of brominated phenols have shown potential in various therapeutic areas, and the structural motif of 4-Bromo-3,5-dimethylphenol is incorporated into scaffolds that are investigated for their medicinal properties.[3]
Conclusion
4-Bromo-3,5-dimethylphenol is a commercially available and synthetically versatile chemical intermediate with well-defined properties. Its primary application is in the construction of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The protocols provided in this guide offer a starting point for the synthesis and application of this compound in a research and development setting. As with all chemical procedures, appropriate safety precautions must be taken, and optimization of reaction conditions may be necessary for specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromo-3,5-dimethylphenol | C8H9BrO | CID 81970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. CAS # 7463-51-6, 4-Bromo-3,5-dimethylphenol, 4-Bromo-3,5-xylenol - chemBlink [ww.chemblink.com]
- 9. researchgate.net [researchgate.net]
